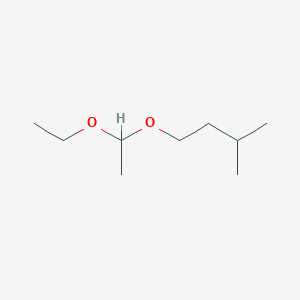
1-(1-Ethoxyethoxy)-3-methylbutane
Description
1-(1-Ethoxyethoxy)-3-methylbutane is an acetal derivative characterized by an ethoxyethoxy group and a branched 3-methylbutane chain. Its molecular formula is C₉H₂₀O₂ (CAS 3842-03-3) or C₁₀H₂₂O₂ (CAS 13442-90-5), depending on structural isomerism or naming conventions . Its molecular weight ranges between 160.25 g/mol (C₉H₂₀O₂) and 174.28–188.31 g/mol for longer-chain analogs .
Properties
CAS No. |
13442-90-5 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-5-10-9(4)11-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
RGNYZOOSNYMRQE-UHFFFAOYSA-N |
SMILES |
CCOC(C)OCCC(C)C |
Canonical SMILES |
CCOC(C)OCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(1-Ethoxyethoxy)-3-methylbutane and related acetals/ethers:
Structural and Functional Differences
Substituent Effects :
- The chloro-substituted analog (1-(1-Chloroethoxy)-3-methylbutane) exhibits higher reactivity due to the electronegative chlorine atom, making it less stable than ethoxy or butoxy analogs .
- Longer alkyl chains (e.g., 1-(1-Butoxyethoxy)butane) increase hydrophobicity, reducing water solubility but enhancing lipid membrane permeability .
Applications :
- Wine Chemistry : this compound and related acetals are identified as age markers in Madeira wines due to their gradual formation during aging .
- Fragrance Industry : Ethoxy-isobutoxy derivatives (e.g., 1-ethoxy-1-(isobutoxy)-3-methylbutane) are used in synthetic fragrances, mimicking "leaf alcohol" scents .
Stability and Reactivity
- Thermal Stability : Acetals like this compound are generally stable under neutral conditions but hydrolyze in acidic or basic environments .
- Incompatibilities : Strong oxidizing agents or acids may degrade acetals into aldehydes and alcohols, limiting their use in reactive formulations .
Analytical Differentiation
- GC-TOFMS : Advanced techniques like comprehensive two-dimensional gas chromatography (GC-TOFMS) effectively distinguish acetals based on retention indices and mass spectra, critical for identifying this compound in complex matrices like wines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


